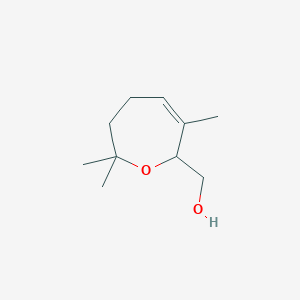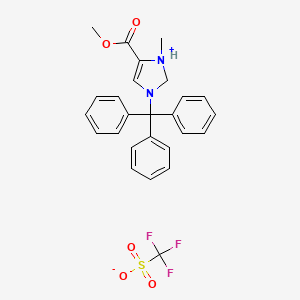![molecular formula C18H19N3OSi B14257307 {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol CAS No. 494846-80-9](/img/structure/B14257307.png)
{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol is a complex organosilicon compound that features a silanol group attached to a phenyl ring, which is further substituted with a di(pyridin-2-yl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol typically involves the reaction of a silane precursor with a substituted phenylamine. One common method involves the use of dimethylchlorosilane and 4-(di(pyridin-2-yl)amino)phenylamine under anhydrous conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reagents are mixed and reacted in a controlled environment. This method ensures consistent product quality and allows for scaling up the production to meet industrial demands. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol can undergo various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanone derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Silanone derivatives.
Reduction: Silane derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways can be harnessed for developing new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. Its silanol group plays a crucial role in these interactions, providing a site for hydrogen bonding and coordination.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silane
- {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanone
- {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)siloxane
Uniqueness
{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol is unique due to its silanol group, which imparts distinct chemical reactivity and stability. This differentiates it from similar compounds that lack the silanol functionality, making it more versatile in various applications.
Propriétés
Numéro CAS |
494846-80-9 |
|---|---|
Formule moléculaire |
C18H19N3OSi |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-[4-[hydroxy(dimethyl)silyl]phenyl]-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C18H19N3OSi/c1-23(2,22)16-11-9-15(10-12-16)21(17-7-3-5-13-19-17)18-8-4-6-14-20-18/h3-14,22H,1-2H3 |
Clé InChI |
WYDRITXCOIIFSN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=C(C=C1)N(C2=CC=CC=N2)C3=CC=CC=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)

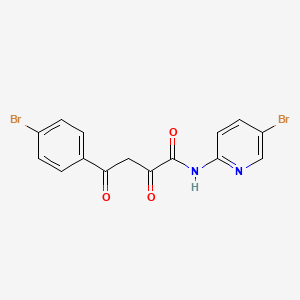
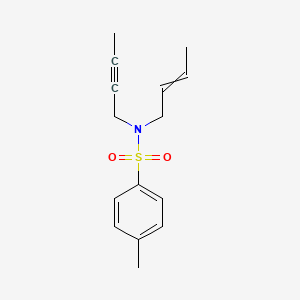
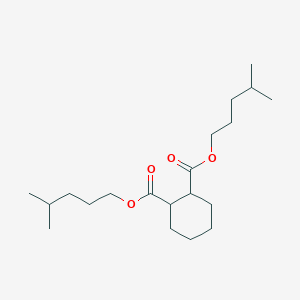
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
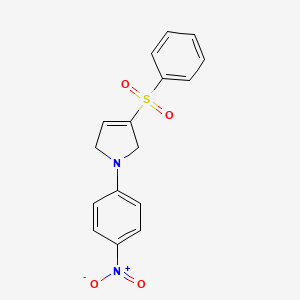
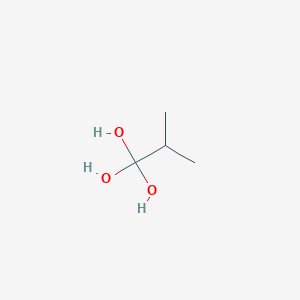
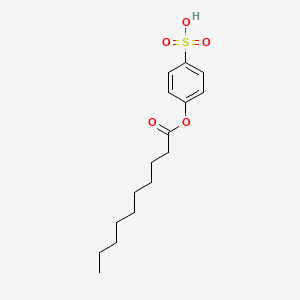
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)

